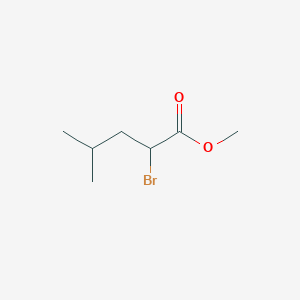






|
REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3](Cl)=[O:4].[CH3:10][OH:11]>>[CH3:10][O:11][C:3](=[O:4])[CH:2]([Br:1])[CH2:6][CH:7]([CH3:9])[CH3:8]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)Cl)CC(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After two hours the methanol is removed
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the residual oil is partitioned between chloroform and water
|
|
Type
|
CUSTOM
|
|
Details
|
The chloroform is separated from the water
|
|
Type
|
CUSTOM
|
|
Details
|
removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a residual oil which
|
|
Type
|
DISTILLATION
|
|
Details
|
is distilled under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CC(C)C)Br)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |